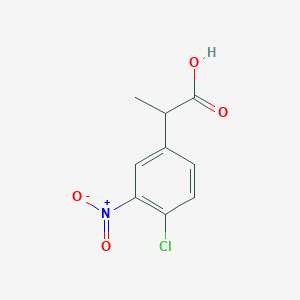
2-(4-Chloro-3-nitrophenyl)propanoic acid
Cat. No. B3116248
Key on ui cas rn:
21520-26-3
M. Wt: 229.62 g/mol
InChI Key: ZUMGMEDTUNEISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05719317
Procedure details


16.5 ml of formic acid are added over 5 minutes to a round-bottomed flask, under inert atmosphere, containing 67.7 g of (RS)-2-(4-chloro-3-nitrophenyl) propionic acid, 87 ml of triethylamine and 6.1 g of 5% palladium-on-charcoal in 680 ml of acetonitrile. The reaction medium is heated at reflux for 18 hours and, after cooling to a temperature in the region of 20° C., is then filtered through Celite. The filtrate is evaporated to dryness under reduced pressure and taken up in 500 ml of water and 400 ml of ethyl acetate. The organic phase is separated out after settling has taken place and the aqueous phase is extracted with twice 200 ml of ethyl acetate. The combined organic phases are dried over magnesium sulphate and concentrated to dryness under reduced pressure at 40° C. 53 g of 2-(3-nitrophenyl)propionic acid are thus obtained in the form of a brown oil [IR spectrum (CH2 Cl2, cm-1) δOH acid: 3250-2450; γCH Aliph.: 2985-2940; γC=0: 1715; γaNO2 : 1535; γsNO2 : 1355; γPh m-subst.: 690; NMR spectrum (DMSO-d6, 200 MHz): 1.45 (d, J=7 Hz, 3H); 3.9 (q, J=7 Hz, 1H); 7.6 (t, J=7 Hz, 1H); 7.8 (d, J=7 Hz, 1H); 8.1 (d, J=7 Hz, 1H); 8.15 (s, 1H); 12.5 (broad s, acidic OH)].





Identifiers


|
REACTION_CXSMILES
|
C(O)=O.Cl[C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])=[CH:7][C:6]=1[N+:16]([O-:18])=[O:17].C(N(CC)CC)C>C(#N)C.[Pd]>[N+:16]([C:6]1[CH:7]=[C:8]([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])[CH:9]=[CH:10][CH:5]=1)([O-:18])=[O:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
67.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)C(C(=O)O)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
87 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
680 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
6.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction medium is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 hours
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is then filtered through Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated out after settling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted with twice 200 ml of ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases are dried over magnesium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure at 40° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C(C(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 53 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
